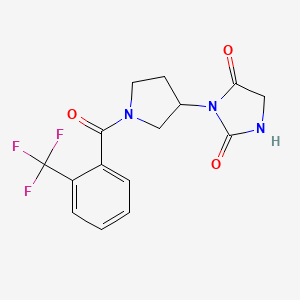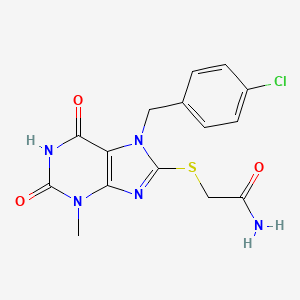
3-(1-(2-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(2-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is a complex organic compound featuring a trifluoromethyl group attached to a benzoyl moiety, which is further connected to a pyrrolidine ring and an imidazolidine-2,4-dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.
Introduction of the Trifluoromethylbenzoyl Group: This step often involves the acylation of the pyrrolidine ring using 2-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine.
Formation of the Imidazolidine-2,4-dione Ring: The final step involves the cyclization of the intermediate with urea or a similar reagent under controlled conditions to form the imidazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Strong bases such as sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 3-(1-(2-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is investigated for its potential pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a promising candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of 3-(1-(2-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the imidazolidine-2,4-dione moiety can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-Benzoylpyrrolidin-3-yl)imidazolidine-2,4-dione: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-(1-(2-Methylbenzoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione: The methyl group provides different steric and electronic effects compared to the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-(1-(2-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione imparts unique properties, such as increased lipophilicity and metabolic stability, which are not observed in its analogs. This makes it particularly valuable in drug design and material science applications.
Propriétés
IUPAC Name |
3-[1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3/c16-15(17,18)11-4-2-1-3-10(11)13(23)20-6-5-9(8-20)21-12(22)7-19-14(21)24/h1-4,9H,5-8H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLJXSIHTUWRAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CNC2=O)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-(3-methoxyphenyl)-4-{[(3-methylphenyl)carbamoyl]methoxy}quinoline-6-carboxylate](/img/structure/B2678166.png)
![7-Fluoro-3-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2678167.png)
![N4-[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]-N4-cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine](/img/structure/B2678171.png)
![2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2678172.png)
![3-Methyl-6-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2678173.png)
![N-(2-chlorobenzyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2678175.png)
![1-[3-[4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl]-3-oxopropyl]-4-(3-methylbutyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2678177.png)
![2-Amino-6-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile](/img/structure/B2678178.png)
![1-(2-FLUOROPHENYL)-4-[6-(4-METHOXYPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERAZINE](/img/structure/B2678179.png)
![3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine](/img/structure/B2678180.png)

![[2-Pyridin-2-yl-5-[[4-(trifluoromethyl)phenoxy]methyl]pyrazol-3-yl] methanesulfonate](/img/structure/B2678183.png)


